Tetranitrogen tetrasulfide

描述

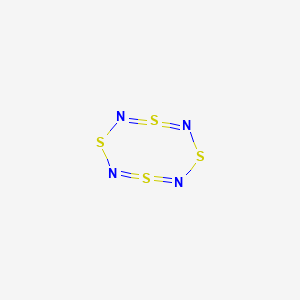

Tetranitrogen tetrasulfide is an inorganic compound with the molecular formula N₄S₄ It is a vivid orange, opaque crystalline substance that is known for its unique structure and bonding properties This compound is a member of the sulfur nitride family, which consists of compounds containing only sulfur and nitrogen atoms

准备方法

Synthetic Routes and Reaction Conditions: Tetranitrogen tetrasulfide can be synthesized through the reaction of disulfur dichloride with ammonia. The optimized reaction conditions are as follows: [ 6 \text{S}_2\text{Cl}_2 + 16 \text{NH}_3 \rightarrow \text{N}_4\text{S}_4 + \text{S}_8 + 12 \text{NH}_4\text{Cl} ] This reaction produces this compound along with heptasulfur imide and elemental sulfur as by-products .

Industrial Production Methods: Industrial production of this compound involves the same synthetic route but on a larger scale. The reaction is carried out in a controlled environment to ensure the purity and stability of the compound. The by-products are separated and purified using standard chemical techniques.

化学反应分析

Types of Reactions: Tetranitrogen tetrasulfide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state compounds.

Reduction: It can be reduced to form lower oxidation state compounds.

Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include oxygen and halogens.

Reduction: Reducing agents such as hydrogen or metal hydrides are used.

Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfur oxides and nitrogen oxides, while reduction may produce sulfur and nitrogen-containing compounds .

科学研究应用

Tetranitrogen tetrasulfide (S4N4) is an inorganic compound with a variety of scientific research applications due to its unique structure and bonding properties . It is a binary sulfur nitride comprised solely of sulfur and nitrogen elements . S4N4 has an "extreme cradle" structure and is considered the parent compound of a large number of S-N and S-NH compounds .

Scientific Research Applications

This compound serves various purposes in scientific research.

Chemistry this compound is used as a precursor in the synthesis of other sulfur-nitrogen compounds.

Biology The unique properties of this compound are studied for potential biological applications.

Medicine Ongoing research explores the potential use of this compound in medicinal chemistry.

Industry this compound is used in the production of specialty chemicals and materials.

Chemical Reactions

This compound can undergo oxidation, reduction, and substitution reactions.

- Oxidation this compound can be oxidized to form higher oxidation state compounds using oxidizing agents such as oxygen and halogens. Oxidation may yield sulfur oxides and nitrogen oxides.

- Reduction The compound can be reduced to form lower oxidation state compounds using reducing agents like hydrogen or metal hydrides. Reduction may produce sulfur and nitrogen-containing compounds.

- Substitution this compound can undergo substitution reactions where its atoms are replaced by other atoms or groups using various nucleophiles and electrophiles under appropriate conditions.

作用机制

The mechanism of action of tetranitrogen tetrasulfide involves its ability to undergo various chemical reactions due to its unique structure. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with other molecules through oxidation, reduction, and substitution reactions. These interactions are facilitated by the compound’s delocalized bonding and the presence of both sulfur and nitrogen atoms .

相似化合物的比较

Tetrasulfur tetranitride (S₄N₄): This compound is structurally similar to tetranitrogen tetrasulfide and shares many of its properties.

Disulfur dinitride (S₂N₂): Another sulfur-nitrogen compound with similar reactivity.

Sulfur nitride (SN): A simpler compound in the sulfur-nitrogen family.

Uniqueness: this compound is unique due to its specific molecular structure and the presence of four nitrogen and four sulfur atoms. This structure gives it distinct chemical properties and reactivity compared to other sulfur-nitrogen compounds .

属性

IUPAC Name |

1λ4,3,5λ4,7-tetrathia-2,4,6,8-tetrazacycloocta-1,4,5,8-tetraene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/N4S4/c1-5-2-7-4-8-3-6-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPQFVPQTZSJGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N1=S=NSN=S=NS1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

S4N4, N4S4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Record name | Tetrasulfur tetranitride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tetrasulfur_tetranitride | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183147 | |

| Record name | Tetrasulfur tetranitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28950-34-7 | |

| Record name | 1λ4δ2,5λ4δ2-1,3,5,7,2,4,6,8-Tetrathiatetrazocine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28950-34-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrasulfur tetranitride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028950347 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasulfur tetranitride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183147 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRASULFUR TETRANITRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BXS997HR6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。